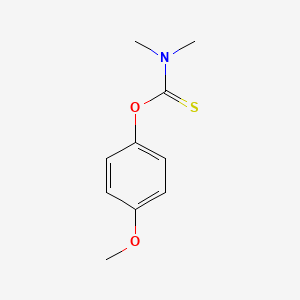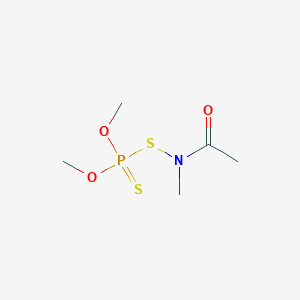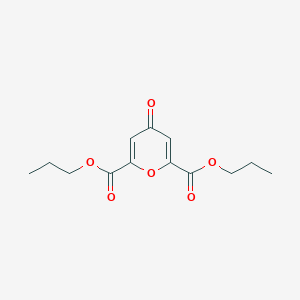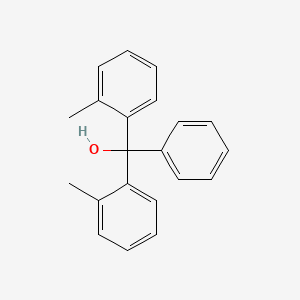
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt is a complex organic compound. It is primarily used in the dye and pigment industry due to its vibrant color properties. This compound is known for its stability and solubility in water, making it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the sulfonation, diazotization, and coupling reactions are carried out sequentially. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different sulfonic acids, amines, and quinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic reagents.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group allows it to form stable complexes with metals, which can be utilized in various applications. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments. The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-hydroxy-, monosodium salt
- 4-Amino-2-naphthalenesulfonic acid
- 4-Hydroxy-3-((2-methoxyphenyl)azo)-2-naphthalenesulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, solubility, and vibrant color make it particularly valuable in the dye and pigment industry, setting it apart from other similar compounds.
Properties
CAS No. |
6470-23-1 |
|---|---|
Molecular Formula |
C24H19N4NaO6S |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
sodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H20N4O6S.Na/c1-34-20-5-3-2-4-19(20)27-28-22-21(35(31,32)33)13-15-12-17(10-11-18(15)23(22)29)26-24(30)14-6-8-16(25)9-7-14;/h2-13,29H,25H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1 |
InChI Key |
BZGZXWDAYNJIFU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)





![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
